N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide
Description
N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a fused imidazole-thioether scaffold. The compound incorporates a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-methylphenyl substituent on the imidazole ring. The thioether linkage and imidazole core may contribute to its stability and binding affinity, while the methyl and methoxy substituents modulate electronic and steric properties .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-17-8-7-11-19(14-17)25-28-24(18-9-5-4-6-10-18)26(29-25)33-16-23(30)27-20-12-13-21(31-2)22(15-20)32-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZMRJJGDNWCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the acetamide linkage. Common reagents used in these reactions include imidazole, thiols, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The closest structural analogue is N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide (reported in ), which replaces the 3-methylphenyl group with a 3-methoxyphenyl moiety. This substitution alters the electronic profile and steric bulk at the imidazole C2 position, significantly impacting physicochemical and biological properties.
Electronic and Steric Effects
Conversely, the methyl group in the target compound may improve lipid membrane permeability due to reduced polarity.
Biological Activity
N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Dimethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Imidazole ring : Known for its role in various biological activities, including enzyme inhibition.
- Sulfanyl acetamide moiety : May enhance the compound's reactivity and biological interactions.
The molecular formula is with a molecular weight of approximately 487.585 g/mol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of related compounds containing imidazole and phenyl groups. For instance, Jain et al. synthesized derivatives of imidazole and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting that similar structural features in this compound could confer antimicrobial properties .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Pathogen Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 1a | S. aureus | 15 | Jain et al. |
| 1b | E. coli | 18 | Jain et al. |
Anticancer Activity
The anticancer properties of compounds with similar structures have been extensively studied. The imidazole ring is often associated with cytotoxic effects against various cancer cell lines. For example, compounds featuring the imidazole scaffold have demonstrated significant activity against A-431 and Jurkat cell lines, with IC50 values indicating potent cytotoxicity .
Table 2: Cytotoxicity of Related Compounds
| Compound ID | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 9 | A-431 | 1.61 ± 1.92 | MDPI |
| 10 | Jurkat | 1.98 ± 1.22 | MDPI |
Molecular dynamics simulations have shown that these compounds interact with proteins primarily through hydrophobic contacts, which may enhance their anticancer efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of various imidazole-containing compounds for their therapeutic potential. These studies highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents on the phenyl ring were found to significantly impact both antimicrobial and anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
